Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate

Medicinal Chemistry Process Chemistry Regioselective Synthesis

Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0) is a regiospecific Omeprazole Acid intermediate whose 2-chloro substituent enables the nucleophilic displacement essential for benzimidazole coupling, while the 4-methoxy and 5,6-dimethyl groups modulate electronic density and steric accessibility at the reactive center. The methyl ester at the 3-carboxyl position provides orthogonal carboxyl protection, allowing selective unmasking via hydrolysis in late-stage synthetic sequences. Regioisomeric analogs (e.g., 4-chloro-2-methoxy derivatives) exhibit fundamentally different reactivity profiles and cannot serve as drop-in replacements in validated protocols. Procure this compound for reliable, regiospecific performance in PPI intermediate manufacture.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66
CAS No. 1329833-74-0
Cat. No. B590226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
CAS1329833-74-0
Synonyms2-Chloro-4-methoxy-5,6-dimethyl-3-pyridinecarboxylic Acid Methyl Ester;  Methyl 2-Chloro-4-methoxy-5,6-dimethyl-3-pyridinecarboxylate; 
Molecular FormulaC10H12ClNO3
Molecular Weight229.66
Structural Identifiers
SMILESCC1=C(N=C(C(=C1OC)C(=O)OC)Cl)C
InChIInChI=1S/C10H12ClNO3/c1-5-6(2)12-9(11)7(8(5)14-3)10(13)15-4/h1-4H3
InChIKeyDKEGJYCVRWYPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0) Procurement and Selection Guide


Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0) is a chlorinated nicotinic acid ester derivative with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol [1]. This compound is characterized as a substituted pyridine-3-carboxylate bearing chlorine at the 2-position, methoxy at the 4-position, and methyl groups at the 5- and 6-positions of the pyridine ring [1]. It is primarily documented as an Omeprazole Acid intermediate in pharmaceutical synthesis pathways [1].

Why Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate Cannot Be Simply Substituted by In-Class Analogs


Within the nicotinic acid derivative class, substitution patterns on the pyridine ring critically determine both chemical reactivity and synthetic pathway compatibility. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate possesses a specific 2-chloro substituent that enables nucleophilic displacement reactions essential for downstream coupling in Omeprazole Acid synthesis, while the 4-methoxy and 5,6-dimethyl groups modulate both electronic density at the reactive center and steric accessibility . In-class compounds lacking this precise substitution array—such as the regioisomeric Methyl 4-chloro-2-methoxy-5,6-dimethylnicotinate or the de-esterified 2-chloro-5,6-dimethylnicotinic acid—exhibit fundamentally different reactivity profiles and cannot serve as drop-in replacements in validated synthetic protocols .

Quantitative Differentiation Evidence for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0)


Regioisomeric Differentiation: 2-Chloro vs. 4-Chloro Substitution in 5,6-Dimethylnicotinate Scaffolds

Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0) is distinguished from its regioisomer Methyl 4-chloro-2-methoxy-5,6-dimethylnicotinate by chlorine positioning at the 2-position rather than the 4-position of the pyridine ring . The 2-chloro isomer is directly applied as an Omeprazole Acid intermediate, whereas the 4-chloro regioisomer is documented as a precursor that requires additional synthetic manipulation to access the 2-chloro derivative . This structural divergence creates a clear procurement decision point: researchers targeting direct incorporation into Omeprazole Acid synthesis routes must select the 2-chloro isomer to avoid introducing an additional synthetic step.

Medicinal Chemistry Process Chemistry Regioselective Synthesis

Physicochemical Differentiation: Methyl Ester vs. Carboxylic Acid Form in 5,6-Dimethylnicotinate Scaffolds

Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (MW 229.66 g/mol, C10H12ClNO3) differs substantially from its carboxylic acid counterpart 2-chloro-5,6-dimethylnicotinic acid (MW 185.61 g/mol, C8H8ClNO2) in molecular weight, solubility profile, and synthetic utility [1]. The methyl ester form provides enhanced solubility in organic solvents and serves as a protected carboxyl group that can be selectively unmasked under controlled conditions, whereas the free acid form presents different reactivity and handling characteristics [1].

Process Chemistry Pharmaceutical Intermediates Reaction Optimization

Application-Specific Differentiation: Validated vs. Non-Validated Intermediates for Omeprazole Acid Synthesis

Multiple independent vendor technical datasheets consistently identify Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0) as an Omeprazole Acid intermediate [1]. This compound is specifically named in patent literature describing intermediates useful for the preparation of Omeprazole and related benzimidazole derivatives [2]. In contrast, closely related 5,6-dimethylnicotinate analogs without the 2-chloro-4-methoxy substitution pattern (e.g., Methyl 5,6-dimethylnicotinate) are not documented as intermediates in this validated synthetic pathway.

Pharmaceutical Synthesis Proton Pump Inhibitors Process Validation

Recommended Application Scenarios for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0)


Synthesis of Omeprazole Acid via Validated Intermediate Pathway

Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0) serves as a documented intermediate in Omeprazole Acid synthesis [1]. The 2-chloro substituent enables nucleophilic displacement reactions required for coupling with benzimidazole moieties, while the methyl ester at the 3-carboxyl position provides the correct oxidation state for downstream transformations [1]. This compound is specifically suited for process chemists executing validated synthetic routes to Omeprazole Acid and related proton pump inhibitor intermediates.

Regioselective Functionalization Studies on 5,6-Dimethylpyridine Scaffolds

The precise 2-chloro-4-methoxy-5,6-dimethyl substitution pattern of this compound (CAS 1329833-74-0) distinguishes it from regioisomeric analogs such as the 4-chloro-2-methoxy derivative [1]. This regiospecificity makes it a valuable scaffold for medicinal chemists investigating structure-activity relationships in nicotinate-derived compounds, particularly where chlorine positioning at the 2-position is required for target engagement or further synthetic elaboration.

Protected Carboxylic Acid Intermediate in Multi-Step Synthesis

The methyl ester functionality of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (MW 229.66 g/mol) provides a protected carboxyl group that can be selectively unmasked via hydrolysis when required [1]. This contrasts with the free acid form 2-chloro-5,6-dimethylnicotinic acid (MW 185.61 g/mol), which lacks this orthogonal protection strategy . Researchers designing multi-step synthetic sequences where late-stage carboxyl deprotection is required will benefit from the ester form's compatibility with diverse reaction conditions.

Technical Documentation Hub

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